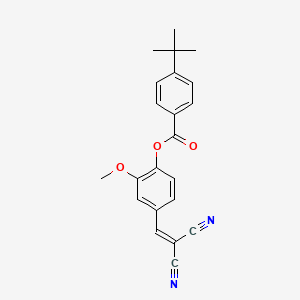

![molecular formula C37H51NOP2S B12503620 N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12503620.png)

N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-N,2-dimethylpropane-2-sulfinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{1-[2-(ジシクロヘキシルホスファニル)フェニル]-2-(ジフェニルホスファニル)エチル}-N,2-ジメチルプロパン-2-スルフィンアミドは、エナンチオ選択的合成で使用されるキラルホスフィン配位子です。この化合物は、高収率とエナンチオ選択的な結果で知られており、不斉合成において貴重なツールとなっています。

準備方法

化学反応の分析

N-{1-[2-(ジシクロヘキシルホスファニル)フェニル]-2-(ジフェニルホスファニル)エチル}-N,2-ジメチルプロパン-2-スルフィンアミドは、以下を含むさまざまなタイプの化学反応を起こします。

酸化: この化合物は、過酸化水素やm-クロロ過安息香酸などの酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実施することができます。

置換: 置換反応は、通常、塩基性条件下でアミンやチオールなどの求核剤を含む。これらの反応で使用される一般的な試薬と条件には、テトラヒドロフラン(THF)などの溶媒と、パラジウムや白金などの触媒が含まれます。 .

科学研究の応用

N-{1-[2-(ジシクロヘキシルホスファニル)フェニル]-2-(ジフェニルホスファニル)エチル}-N,2-ジメチルプロパン-2-スルフィンアミドは、幅広い科学研究の応用を持っています。

化学: エナンチオマー的に純粋な化合物の製造を促進する、不斉合成におけるキラル配位子として使用されます。

生物学: この化合物は、生物学的に活性な分子の合成に使用され、医薬品開発を支援します。

医学: キラル薬の合成における役割は、医薬品化学において貴重です。

産業: この化合物は、ファインケミカルや特殊材料の製造に使用されます。

科学的研究の応用

N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-N,2-dimethylpropane-2-sulfinamide has a wide range of scientific research applications:

Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.

Medicine: Its role in the synthesis of chiral drugs makes it valuable in medicinal chemistry.

Industry: The compound is used in the production of fine chemicals and specialty materials.

作用機序

N-{1-[2-(ジシクロヘキシルホスファニル)フェニル]-2-(ジフェニルホスファニル)エチル}-N,2-ジメチルプロパン-2-スルフィンアミドがその効果を発揮するメカニズムは、キラル配位子としての機能に関与しています。金属触媒に配位して、エナンチオ選択的な反応を促進する錯体を形成します。関与する分子標的と経路には、基質の活性化と遷移状態の安定化が含まれ、生成物における高いエナンチオ選択性をもたらします。

類似化合物との比較

N-{1-[2-(ジシクロヘキシルホスファニル)フェニル]-2-(ジフェニルホスファニル)エチル}-N,2-ジメチルプロパン-2-スルフィンアミドは、以下のような他のキラルホスフィン配位子と比較することができます。

2-ジシクロヘキシルホスフィノ-2’-(N,N-ジメチルアミノ)ビフェニル: この化合物は、不斉合成でも使用され、触媒作用において同様の用途があります。

®-N-((S)-2-(ジフェニルホスファニル)-1-(2-(ジフェニルホスファニル)フェニル)エチル)-N,2-ジメチルプロパン-2-スルフィンアミド: 類似の特性と用途を持つ別のキラルホスフィン配位子。N-{1-[2-(ジシクロヘキシルホスファニル)フェニル]-2-(ジフェニルホスファニル)エチル}-N,2-ジメチルプロパン-2-スルフィンアミドの独自性は、その特定の構造にあり、さまざまな反応で高いエナンチオ選択性と収率を提供します。

特性

分子式 |

C37H51NOP2S |

|---|---|

分子量 |

619.8 g/mol |

IUPAC名 |

N-[1-(2-dicyclohexylphosphanylphenyl)-2-diphenylphosphanylethyl]-N,2-dimethylpropane-2-sulfinamide |

InChI |

InChI=1S/C37H51NOP2S/c1-37(2,3)42(39)38(4)35(29-40(30-19-9-5-10-20-30)31-21-11-6-12-22-31)34-27-17-18-28-36(34)41(32-23-13-7-14-24-32)33-25-15-8-16-26-33/h5-6,9-12,17-22,27-28,32-33,35H,7-8,13-16,23-26,29H2,1-4H3 |

InChIキー |

OXKQVVRQBFJWJZ-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)S(=O)N(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propan-1-one](/img/structure/B12503560.png)

![5-Benzyl-6,6-dimethyl-2-(2,4,6-trimethylphenyl)-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12503570.png)

![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12503578.png)

![Ethyl 5-{[(2,4-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503588.png)

![Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12503593.png)

![Ethyl 5-[(diphenylacetyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12503602.png)

![{[5-(2,4-dioxo-3H-pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl}oxy([3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy)phosphinic acid](/img/structure/B12503609.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide](/img/structure/B12503613.png)

![8-[(4-fluorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12503634.png)

![Ethyl 4-amino-6-methyl-2-[5-methyl-4-(4-methylpiperazin-1-yl)-2-phenylthieno[2,3-d]pyrimidin-6-yl]pyrimidine-5-carboxylate](/img/structure/B12503636.png)

![5-[[4-(Diethylamino)phenyl]methylene]-3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-thiazolidinedione](/img/structure/B12503638.png)